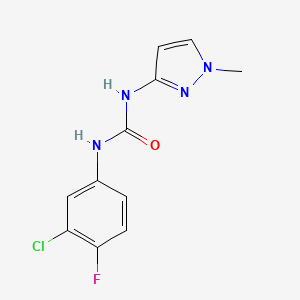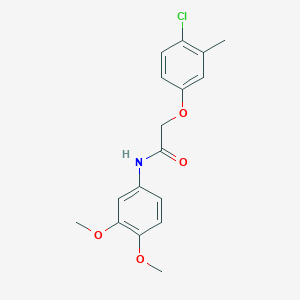
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have a wide range of effects on metabolism and physical performance.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, obesity, diabetes, and cardiovascular disease. It has been shown to increase endurance and stamina in animal models, which has led to its use as a doping agent in sports. However, its potential benefits in the treatment of metabolic disorders and cardiovascular disease have also been investigated.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide works by activating the PPARδ receptor, which plays a key role in regulating lipid and glucose metabolism. Activation of this receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn leads to improved endurance and physical performance. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase endurance and stamina in animal models, which is thought to be due to its effects on fatty acid oxidation and mitochondrial biogenesis. It has also been shown to improve glucose tolerance and insulin sensitivity, which could have potential applications in the treatment of diabetes. In addition, it has been shown to have anti-inflammatory effects and to protect against oxidative stress, which could have potential applications in the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its selectivity for the PPARδ receptor, which allows for more precise manipulation of metabolic pathways. However, one limitation is that it has been shown to have potential carcinogenic effects in animal models, which could limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another area of interest is its potential applications in the treatment of cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 4-chloro-3-methylphenol with 3,4-dimethoxybenzaldehyde to form a Schiff base, which is then reduced with sodium borohydride to give the corresponding amine. This amine is then acetylated with acetic anhydride to produce 2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. The overall yield of this synthesis method is around 35%.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-8-13(5-6-14(11)18)23-10-17(20)19-12-4-7-15(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFYGJPLWJYRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6257982 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
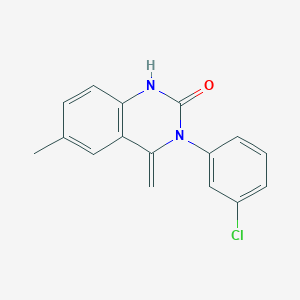
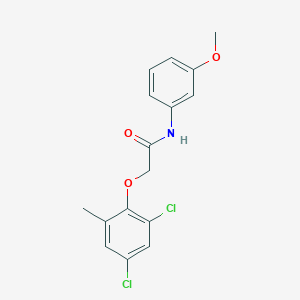
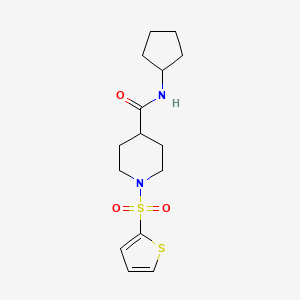
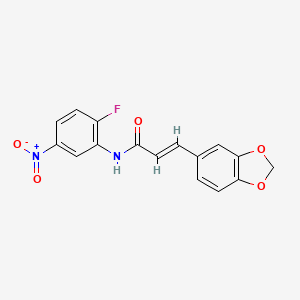
![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
